
2-Chloro-5-hydrazinylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-hydrazinylbenzenesulfonic acid is an organic compound that features a benzene ring substituted with a chlorine atom, a hydrazinyl group, and a sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-hydrazinylbenzenesulfonic acid typically involves the nitration of 2-chlorobenzenesulfonic acid, followed by reduction of the nitro group to an amino group, and subsequent conversion to the hydrazinyl derivative. The reaction conditions often include the use of strong acids and reducing agents under controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques ensures the compound meets industrial standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-hydrazinylbenzenesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form various nitrogen-containing derivatives.
Reduction: The compound can be reduced to form amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
Major products formed from these reactions include various substituted benzenesulfonic acids, amines, and nitrogen-containing heterocycles, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Chloro-5-hydrazinylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-hydrazinylbenzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chlorobenzenesulfonic acid: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
5-Aminobenzenesulfonic acid: Contains an amino group instead of a hydrazinyl group, leading to different reactivity and applications.
2-Chloro-5-nitrobenzenesulfonic acid: Contains a nitro group, which can be reduced to form the hydrazinyl derivative.
Uniqueness
2-Chloro-5-hydrazinylbenzenesulfonic acid is unique due to the presence of both a chlorine atom and a hydrazinyl group on the benzene ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
52251-17-9 |
|---|---|
Formule moléculaire |
C6H7ClN2O3S |
Poids moléculaire |
222.65 g/mol |
Nom IUPAC |
2-chloro-5-hydrazinylbenzenesulfonic acid |
InChI |
InChI=1S/C6H7ClN2O3S/c7-5-2-1-4(9-8)3-6(5)13(10,11)12/h1-3,9H,8H2,(H,10,11,12) |
Clé InChI |
PNNSRKBQGWDEFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NN)S(=O)(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


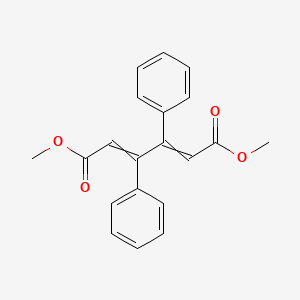
![2-Chloro-4-[(methylsulfanyl)methyl]phenol](/img/structure/B14639033.png)


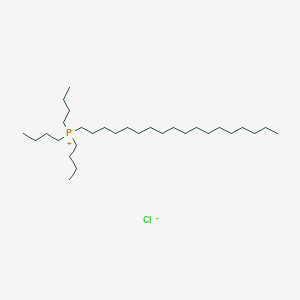
![Trimethyl[(1,1,1-trichloro-4-phenylbut-3-yn-2-yl)oxy]silane](/img/structure/B14639069.png)
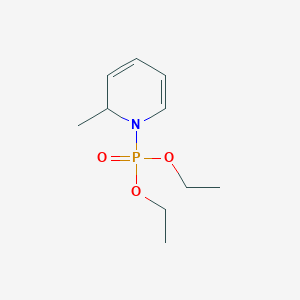


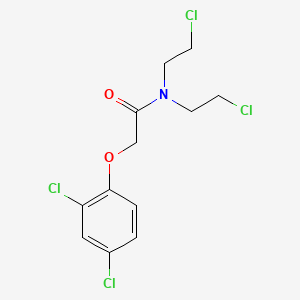
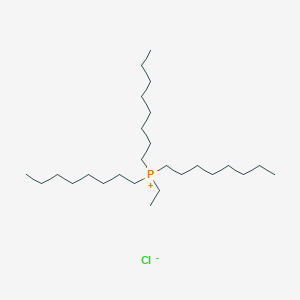


![Benzoic acid, 4-[(trichloroacetyl)amino]-](/img/structure/B14639114.png)
